REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11](Cl)=[O:12])=[CH:7][C:5]=2[N:6]=1.[CH3:14][Mg]Cl.Cl>O1CCCC1.O>[C:11]([C:8]1[CH:9]=[CH:10][C:4]2[S:3][C:2]([Cl:1])=[N:6][C:5]=2[CH:7]=1)(=[O:12])[CH3:14]
|
Name
|
2-chloro-5-(chlorocarbonyl)benzothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=C(C=C2)C(=O)Cl
|
Name
|
ferric acetylacetonate
|
Quantity
|
14.7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
1.38 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.38 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −15° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts were washed with 5% aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to white solid (299 mg)
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (25 g
|
Type
|
WASH
|
Details
|
eluted with 2% ethyl acetate in dichlormethane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(N=C(S2)Cl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |